molecular formula C10H10ClNO4 B6336446 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone CAS No. 685892-19-7

5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone

Cat. No.: B6336446
CAS No.: 685892-19-7
M. Wt: 243.64 g/mol
InChI Key: UTVZRENLZWGEAO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone typically involves a multi-step process. One common method includes the nitration of a substituted benzene in the liquid phase . The reaction conditions often involve the use of nitric acid and sulfuric acid as reagents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modify proteins and enzymes, thereby altering their activity and function .

Comparison with Similar Compounds

5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-5-8(11)4-7(6(2)13)10(16-3)9(5)12(14)15/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVZRENLZWGEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401215860
Record name 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685892-19-7
Record name 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685892-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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